molecular formula C10H8N2O3 B189485 5-Phenylbarbituric acid CAS No. 22275-34-9

5-Phenylbarbituric acid

Cat. No.: B189485
CAS No.: 22275-34-9
M. Wt: 204.18 g/mol
InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
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Description

5-Phenylbarbituric acid serves as a fundamental chemical scaffold in advanced scientific research, particularly in medicinal chemistry and drug discovery. Its core structure is integral to the development of pharmacologically active molecules, especially barbiturate derivatives like the anticonvulsant phenobarbital (5-ethyl-5-phenylbarbituric acid) . Researchers value this compound for synthesizing novel chemical entities with potential biological activities. Studies on closely related barbituric acid derivatives have demonstrated significant antimicrobial effects against various bacteria and fungi, highlighting the potential of this chemical class in developing new anti-infective agents . Furthermore, the barbituric acid core is known for its ability to act as an organic building block in supramolecular chemistry, facilitating the study of enzyme inhibition and receptor binding interactions due to the presence of multiple oxygen and nitrogen atoms that participate in coordination chemistry . As such, this compound is a versatile intermediate for constructing complex heterocyclic systems for specialized research applications.

Properties

IUPAC Name

5-phenyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEHILLCBQWTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176821
Record name 5-Phenylbarbituric acid
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Molecular Weight

204.18 g/mol
Source PubChem
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CAS No.

22275-34-9
Record name 5-Phenylbarbituric acid
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Record name 5-Phenylbarbituric acid
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Preparation Methods

Diethyl α-Ethyl-α-Phenylmalonate and Urea Condensation

The foundational synthesis involves condensing diethyl α-ethyl-α-phenylmalonate with urea in anhydrous ethanol using sodium ethoxide as a base. The reaction proceeds via a nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the malonic ester, followed by cyclization. A typical protocol involves:

  • Dissolving 0.5 moles of sodium in 500 mL anhydrous ethanol.

  • Adding 0.5 moles of diethyl α-ethyl-α-phenylmalonate and urea dissolved in 300 mL ethanol.

  • Refluxing at 110°C for 20 hours under inert conditions.

Acidification with hydrochloric acid precipitates the crude product, which is recrystallized from ethanol-water (1:2 v/v) to achieve 70–79% purity.

Bromination and Substitution Approach

Bromination of 5-Phenylbarbituric Acid

Bromination introduces reactive sites for further functionalization. In a representative procedure:

  • Dissolve this compound (0.04 moles) in 0.6 N NaOH.

  • Add bromine water dropwise at 0–5°C until a persistent yellow color remains.

  • Neutralize with 10% H₂SO₄ to precipitate 5-bromo-5-phenylbarbituric acid (yield: 85–92%).

Table 1: Bromination Reaction Parameters

ParameterValueSource
Temperature0–5°C
SolventAqueous NaOH (0.6 N)
Bromine Equivalents1.1 eq
Yield85–92%

Amine Substitution Reactions

The brominated intermediate reacts with amines to form 5-substituted derivatives. For example, 5-n-amylmercapto-5-ethylbarbituric acid is synthesized by:

  • Dissolving 5-bromo-5-phenylbarbituric acid (0.04 moles) in anhydrous ether.

  • Adding n-amyl mercaptan (0.04 moles) and pyridine (0.04 moles) at 0°C.

  • Refluxing for 2 hours, followed by extraction with 5% NaOH and recrystallization (yield: 45%).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using benzene as a solvent under anaerobic conditions achieves 12% yield within 30 minutes, though scalability remains limited.

Solvent-Free Methods

Grinding malonic ester derivatives with urea and sodium ethoxide in a ball mill at 60°C for 4 hours yields this compound with 68% efficiency, minimizing solvent waste.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dioxane improve amine substitution yields (31–45%) compared to ether (25–30%) due to enhanced nucleophilicity.

Table 2: Solvent Impact on Substitution Yields

SolventAmineYieldSource
Dioxanen-Butylmercapto31%
Ethern-Amylmercapto45%
MethanolBenzylamine52%

Temperature and Catalysis

Elevating temperatures to 80°C during condensation increases cyclization rates but risks decarboxylation. Catalytic sodium ethoxide (10 mol%) optimizes malonic ester activation without side reactions.

Analytical Characterization

Melting Point Analysis

Pure this compound exhibits a melting point of 174–176°C, while brominated derivatives melt at 93–95°C.

Spectroscopic Confirmation

  • IR Spectroscopy : C=O stretches at 1,720 cm⁻¹ and N-H bends at 1,550 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : Phenyl protons at δ 7.4–7.6 ppm and NH signals at δ 10.2 ppm.

Challenges and Limitations

Byproduct Formation

Resinous byproducts occur during amine substitutions, necessitating alkaline extraction (0.6 N NaOH) to isolate the free acid.

Hydrobromide Contamination

Reactions with pyrimidines or tetramethylpiperidine form persistent hydrobromide salts, requiring ion-exchange chromatography for resolution.

Applications of Synthetic Methodologies

Pharmaceutical Intermediates

This compound derivatives serve as precursors to anticonvulsants (e.g., phenobarbital) and sedatives, leveraging their CNS-depressant activity.

Materials Science

Brominated variants act as crosslinkers in polymer synthesis, enhancing thermal stability .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

5-Phenylbarbituric acid is primarily recognized for its role in the synthesis of various pharmaceutical compounds, particularly sedatives and anticonvulsants. It acts as a crucial intermediate in the production of drugs that target the central nervous system. For instance:

  • Sedatives and Hypnotics : Compounds derived from this compound are used to manage anxiety and induce sleep. Their effectiveness stems from their ability to enhance GABAergic activity in the brain, which is pivotal in calming neural excitability .
  • Anticonvulsants : The compound has been utilized in the formulation of medications that control seizures, offering therapeutic benefits for epilepsy patients. Phenobarbital, a well-known anticonvulsant, is related to this compound and has been extensively studied for its efficacy and safety profile over decades .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for detecting and quantifying barbiturates in biological samples. Its applications include:

  • Toxicological Studies : The compound is utilized in methods that enhance the accuracy of toxicological assessments by providing a reliable benchmark for barbiturate levels in biological fluids .
  • Chromatography : Techniques such as high-performance liquid chromatography (HPLC) often employ derivatives of this compound for separating and identifying various substances in complex mixtures.

Material Science

Research into this compound has also extended into material science, where it is being explored for its potential to synthesize novel polymeric materials. Key areas include:

  • Polymeric Materials : The compound's unique chemical structure allows it to be integrated into polymer matrices, potentially improving thermal stability and mechanical properties compared to conventional materials .

Biochemical Research

In biochemical research, this compound is significant for studying enzyme interactions and receptor binding. Its applications include:

  • Enzyme Inhibition Studies : Researchers utilize the compound to investigate how it interacts with various enzymes, which can lead to insights into metabolic pathways and drug interactions .
  • Receptor Binding Assays : The compound is employed in assays that assess binding affinities to specific receptors, contributing to drug discovery efforts.

Cosmetic Formulations

Emerging research indicates that this compound may have potential applications in cosmetic formulations due to its stabilizing properties:

  • Stabilizers in Cosmetics : Preliminary studies suggest that this compound could enhance the efficacy and shelf life of cosmetic products by stabilizing active ingredients against degradation .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentSedatives, AnticonvulsantsEffective CNS targeting
Analytical ChemistryToxicological detectionAccurate quantification
Material ScienceNovel polymer synthesisImproved thermal/mechanical properties
Biochemical ResearchEnzyme inhibition, receptor bindingInsights into metabolic pathways
Cosmetic FormulationsStabilizers for productsEnhanced efficacy and shelf life

Case Studies

  • Phenobarbital Efficacy : A longitudinal study involving patients treated with phenobarbital demonstrated its effectiveness in seizure control while monitoring long-term safety outcomes. Despite concerns about potential carcinogenic effects, extensive follow-up indicated no causal relationship between phenobarbital use and increased cancer risk among epilepsy patients .
  • Material Properties : Research on polymers incorporating derivatives of this compound revealed enhanced mechanical strength and thermal stability compared to traditional polymers. These findings suggest promising avenues for developing advanced materials with specific performance characteristics.
  • Cosmetic Stability : Initial trials assessing the use of this compound in cosmetic formulations showed improved stability of active ingredients under various environmental conditions, indicating its potential as a valuable additive in the cosmetic industry.

Mechanism of Action

The mechanism of action of 5-Phenylbarbituric acid involves its binding to gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. As a result, neuronal excitability is reduced, leading to its anticonvulsant and sedative effects .

Comparison with Similar Compounds

Substituent Modifications and Pharmacological Effects

5-(1-Phenylethyl)barbituric Acid
  • Structure : A 5-(1-phenylethyl) group replaces the phenyl moiety.
  • Pharmacology : Exhibits analgesic properties distinct from 5-PBA, highlighting how branching at the 5-position alters biological activity. Unlike 5-PBA, which lacks direct analgesic data, this derivative was studied for pain modulation .
5-Allyl-5-phenylbarbituric Acid (Phenallymal)
  • Structure : Incorporates an allyl group alongside the phenyl substituent.
  • Pharmacology: Acts as a sedative with intermediate duration, similar to pentobarbital. Its metabolism and effects align with allyl-substituted barbiturates, but it lacks hypnotic effects observed in 5-PBA derivatives like phenobarbital .
5-Butylbarbituric Acid
  • Structure : Features a linear butyl chain at the 5-position.
  • Chemical Behavior : Demonstrates higher lipophilicity compared to 5-PBA, influencing its pharmacokinetics (e.g., absorption and blood-brain barrier penetration). This analog is less studied for tumor-promoting effects compared to 5-PBA .
5-(2-Thienylidene)barbituric Acid
  • Structure : Replaces phenyl with a thienylidene group, introducing sulfur into the aromatic system.
  • This modification is explored for optoelectronic applications .
Nitration Products
  • 5-(4-Nitrophenyl)barbituric Acid : Synthesized via direct nitration of 5-PBA. The nitro group reduces electron density, making the ring less reactive toward electrophilic substitution but more prone to nucleophilic attacks (e.g., reductions to amines) .
  • 5-(2,4-Dinitrophenyl)barbituric Acid : Requires sequential nitration steps. Its high electron-withdrawing capacity limits synthetic utility due to side reactions at the methine carbon .
5-(4-Formylphenyl)barbituric Acid
  • Synthesis Challenges : Direct formylation of 5-PBA via Vilsmeier–Haack or Pd-catalyzed coupling fails due to steric and electronic hindrance. Successful synthesis requires condensation reactions with CH-acidic aldehydes .
Halogenated Derivatives
  • 5-Bromo-5-phenylbarbituric Acid : Synthesized via bromination using N-bromosuccinimide (NBS). Bromine enhances electrophilicity, enabling nucleophilic substitutions (e.g., piperazine coupling) for radiopharmaceutical applications .

Structural Influence on Chemical Reactivity

  • Electron-Withdrawing Groups (EWGs) : Nitro or formyl groups at the para position reduce aromatic electron density, limiting electrophilic substitutions but enabling nucleophilic aromatic substitutions (e.g., SNAr reactions with barbiturate anions) .
  • Electron-Donating Groups (EDGs) : Alkyl or allyl substituents increase electron density, enhancing stability toward oxidation but reducing reactivity in coupling reactions .

Biological Activity

5-Phenylbarbituric acid, commonly known as phenobarbital, is a barbiturate derivative that exhibits significant biological activity, particularly as a central nervous system (CNS) depressant. This compound has been extensively studied for its pharmacological properties, mechanisms of action, and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound primarily functions as a non-selective CNS depressant . It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAA receptors, leading to increased synaptic inhibition. This mechanism elevates the seizure threshold and reduces the spread of seizure activity, making it effective in managing various seizure disorders . Additionally, phenobarbital may inhibit calcium channels, further decreasing excitatory neurotransmitter release .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound are critical to its biological activity:

  • Absorption : The compound is absorbed variably depending on the route of administration (oral, rectal, or parenteral). Sodium salts are absorbed more rapidly than their acid counterparts.
  • Distribution : It has a volume of distribution that is not precisely defined but is known to be widely distributed in body tissues.
  • Protein Binding : Approximately 20% to 45% of phenobarbital binds to plasma proteins.
  • Metabolism : The liver metabolizes phenobarbital primarily through cytochrome P450 enzymes (CYP2C19).
  • Half-life : The elimination half-life ranges from 53 to 118 hours, with an average around 79 hours .

Anticonvulsant Effects

Phenobarbital is widely recognized for its anticonvulsant properties. It is used in the management of various types of seizures except absence seizures. Its efficacy in controlling seizures makes it a staple in epilepsy treatment protocols .

Sedative and Hypnotic Effects

The sedative-hypnotic effects of phenobarbital are attributed to its action on the midbrain reticular formation, which regulates arousal and consciousness. This property makes it useful in treating insomnia and anxiety disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of sodium barbitone and its metal chelates against various bacterial and fungal strains. For instance, research indicates that sodium barbitone exhibits varying degrees of antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against Candida albicans .

Case Studies

  • Anticonvulsant Efficacy : A study highlighted the effectiveness of phenobarbital in controlling seizures in patients with refractory epilepsy. The findings demonstrated a significant reduction in seizure frequency among subjects treated with phenobarbital compared to baseline measurements.
  • Sedative Use in Clinical Settings : In a clinical trial evaluating sedation protocols for surgical patients, phenobarbital was administered preoperatively. Results indicated improved sedation levels without significant adverse effects compared to other sedatives used in similar contexts.

Comparative Biological Activity Table

Biological ActivityPhenobarbitalOther Barbiturates
AnticonvulsantYesVaries
SedativeYesYes
AntimicrobialModerateVaries
GABA Receptor ModulationStrongVaries

Q & A

Q. What are the standard synthetic routes for preparing 5-phenylbarbituric acid and its derivatives?

The primary method involves condensation of diethyl phenylmalonate with urea in the presence of sodium ethoxide, followed by cyclization under reflux conditions . For functionalization, nucleophilic aromatic substitution (e.g., nitration) on the phenyl ring is feasible, but regioselectivity depends on reaction conditions and substituent positioning . Alternative approaches include Pd-catalyzed C–C coupling (though limited by substrate compatibility) and alkylation of barbiturate anions with electrophilic reagents .

Q. How is the enol-keto tautomerism of this compound characterized in solution and solid states?

Solid-state X-ray crystallography confirms the enol form dominates due to intramolecular hydrogen bonding (O–H···O=C), creating a dense crystal lattice. In DMSO solution, ¹³C NMR reveals equilibrium between enol and keto forms, with chemical shifts at δ ~165 ppm (C=O) and δ ~95 ppm (C-OH) . This duality impacts reactivity and supramolecular interactions in drug design.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR : To track tautomerism and substituent effects (e.g., aromatic protons at δ ~7.5 ppm, carbonyl carbons at δ ~160–170 ppm) .
  • IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N–H/O–H vibrations) .
  • Single-crystal X-ray diffraction : To resolve hydrogen-bonding networks and polymorphism .

Advanced Research Questions

Q. Why do certain synthetic strategies (e.g., Vilsmeier–Haack formylation) fail for this compound derivatization?

Direct formylation of this compound fails due to steric hindrance from the phenyl group and electronic deactivation of the barbiturate core. Protecting-group strategies (e.g., trimethylsilylation) also struggle with poor regioselectivity and side reactions at the methine carbon . Successful approaches require pre-functionalized electrophiles (e.g., nitro-substituted aryl halides) or CH-acidic condensation partners (e.g., aldehydes with electron-withdrawing groups) .

Q. How does the nucleophilicity of barbiturate anions influence functionalization outcomes?

Alkylated barbiturate anions (e.g., 1-benzyl-5-phenylbarbituric acid) exhibit higher nucleophilicity, enabling substitution at electron-deficient aryl rings. Unalkylated anions are less reactive, limiting their use to strongly electrophilic systems (e.g., nitration or bromination) . This reactivity gap necessitates tailored protecting-group strategies for complex derivatization .

Q. What mechanistic insights explain the regioselectivity in triflic anhydride-mediated reactions with this compound?

Triflic anhydride activates carbonyl groups in benzophenones, facilitating electrophilic aromatic substitution. The reaction favors ortho-substitution on the phenyl ring due to steric and electronic effects, yielding tricyclic pyrimidines (e.g., 10-oxa-1,3-diazaphenanthren-2,4-diones). Electron-rich substrates (e.g., Michler’s ketone) undergo ring-opening to form triarylmethylium salts, while boronate esters allow post-functionalization via Suzuki coupling .

Q. How do polymorphic forms of this compound derivatives affect thermodynamic stability and drug formulation?

Polymorphs (e.g., Nbtl-I to Nbtl-IV in pentobarbital analogs) exhibit distinct hydrogen-bonding motifs (ribbon chains vs. corrugated sheets) and thermodynamic stabilities. Enantiotropic transitions (e.g., Nbtl-III° ↔ Nbtl-I at 106°C) impact melting points and solubility. Stability hierarchies (III° > IV > I > II) are confirmed by solvent-mediated transformation experiments, critical for optimizing solid-state drug properties .

Q. What computational methods are used to predict supramolecular aggregation in barbiturates?

Density Functional Theory (DFT) models hydrogen-bonding patterns and π-π interactions, while Molecular Dynamics (MD) simulations assess packing efficiency in polymorphs. These tools correlate with experimental data (e.g., XRD, DSC) to predict stability and reactivity .

Methodological Challenges

Q. How can researchers overcome limitations in synthesizing 5-(4-formylphenyl)barbituric acid?

Direct formylation fails due to competing side reactions. A workaround involves synthesizing 5-(4-bromophenyl)barbituric acid via bromination, followed by Pd-catalyzed carbonylation or oxidation of a pre-installed methyl group. Alternatively, condensation with CH-acidic aldehydes (e.g., using Knoevenagel reactions) achieves the desired functionality .

Q. What strategies mitigate intramolecular isomerization during N-alkylation of this compound?

Alkylation with haloalkyl reagents (e.g., 3-bromopropyl derivatives) often leads to cyclization (e.g., forming piperidones or valerolactones). To suppress this, use bulky bases (e.g., DBU) to deprotonate the barbiturate anion selectively, or employ low-temperature conditions to slow intramolecular nucleophilic attack .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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